2-(Diphenylphosphino)ethylamine

Overview

Description

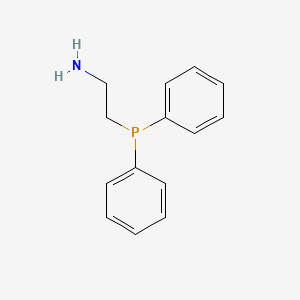

2-(Diphenylphosphino)ethylamine (CAS 4848-43-5) is a bidentate ligand featuring a diphenylphosphine group and an ethylamine backbone. Its molecular formula is C₁₄H₁₆NP, with a molecular weight of 229.26 g/mol . The compound coordinates transition metals (e.g., ruthenium, palladium) through its phosphine (P) and amine (N) donor groups, forming stable complexes critical in catalysis and organic synthesis . Applications include:

- Catalytic ethanol-to-n-butanol conversion (≥90% selectivity) via ruthenium complexes .

- Cross-coupling reactions (Suzuki-Miyaura, Heck) due to its electron-donating and stabilizing effects .

- Asymmetric synthesis when modified with chiral auxiliaries (e.g., ferrocene derivatives) .

The compound is air-sensitive, requiring inert handling (Hazard Code H314) .

Preparation Methods

A widely referenced approach for synthesizing diphosphine ligands involves the reaction of chloroethylamine derivatives with diphenylphosphine. Although the provided sources focus on bis[2-(diphenylphosphino)ethyl]amine , this method can be adapted for mono-phosphine derivatives like 2-(diphenylphosphino)ethylamine by modifying stoichiometry and reactants.

Reaction Mechanism and Conditions

The synthesis of bis[2-(diphenylphosphino)ethyl]amine involves:

-

Deprotonation of diphenylphosphine with potassium tert-butoxide in tetrahydrofuran (THF), generating a nucleophilic phosphide species.

-

Nucleophilic substitution with bis(2-chloroethyl)amine hydrochloride, where the phosphide displaces chloride at both ethyl positions.

-

Acid workup to isolate the product as a hydrochloride salt.

For this compound, a analogous pathway using 2-chloroethylamine hydrochloride instead of the bis-chloro derivative is theorized:

2\text{PH} + \text{ClCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{KOtBu, THF}} \text{Ph}2\text{PCH}2\text{CH}2\text{NH}2 + \text{HCl}

Key parameters :

-

Stoichiometry : A 1:1 molar ratio of diphenylphosphine to chloroethylamine to prevent bis-phosphination.

-

Base : Potassium tert-butoxide ensures complete deprotonation of diphenylphosphine (pKa ~27) .

-

Solvent : THF facilitates homogeneous mixing and stabilizes intermediates.

-

Temperature : Reflux (~66°C) accelerates substitution kinetics .

Challenges and Optimizations

-

Byproduct formation : Excess chloroethylamine may lead to di- or tri-substituted products. Controlled addition rates and low temperatures (0–25°C) mitigate this .

-

Purification : The product is air-sensitive and requires inert handling. Recrystallization from acetonitrile or hexane/ethyl acetate mixtures yields pure hydrochloride salts .

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and safety:

-

Continuous flow reactors : Enhance heat transfer and reduce exposure to pyrophoric diphenylphosphine .

-

Catalytic agents : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .

-

Waste management : Chloride byproducts are neutralized with aqueous NaOH, generating NaCl for safe disposal .

Yield and Purity Data

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 70–85% | 90–95% |

| Purity (HPLC) | 95% | 99% |

| Reaction Time | 16–24 h | 4–6 h |

Characterization and Quality Control

Synthetic products are validated using:

Chemical Reactions Analysis

Types of Reactions: 2-(Diphenylphosphino)ethylamine undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can participate in reduction reactions, particularly in the presence of metal catalysts.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Metal catalysts such as nickel or palladium are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Phosphine oxides.

Reduction: Reduced phosphine derivatives.

Substitution: Substituted phosphine derivatives

Scientific Research Applications

2-(Diphenylphosphino)ethylamine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in various catalytic reactions, including cross-coupling reactions (e.g., Buchwald-Hartwig, Heck, Suzuki-Miyaura).

Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: The compound is used in the production of fine chemicals, agrochemicals, and dyestuffs.

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphino)ethylamine involves its role as a ligand, where it coordinates with metal atoms through its phosphorus and nitrogen atoms. This coordination facilitates various catalytic processes by stabilizing the metal center and enhancing its reactivity. The molecular targets include metal catalysts, and the pathways involved are primarily related to catalytic cycles in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Steric and Electronic Modifications

2-(Di-t-Butylphosphino)ethylamine (CAS 1053658-84-6)

- Structure : Replaces phenyl groups with bulky t-butyl substituents on phosphorus.

- Impact :

- Applications : Used in ruthenium complexes for hydrogenation reactions, where steric protection prevents catalyst deactivation .

Dichlorobis[2-(di-i-propylphosphino)ethylamine]ruthenium(II)

- Structure : Features i-propyl groups on phosphorus.

- Comparison: Sterics: Intermediate bulk between phenyl and t-butyl, balancing reactivity and stability . Catalytic Performance: Lower activity in ethanol upgrading compared to diphenyl analogs due to reduced π-backbonding .

Chiral Derivatives

(R)- and (S)-1-[2-(Diphenylphosphino)phenyl]ethylamine

- Structure : Adds a phenyl ring adjacent to the phosphine, introducing chirality.

- Impact :

- Applications : Rhodium-catalyzed asymmetric hydrogenations and C–N cross-couplings .

(S)-N,N-Dimethyl-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethylamine

- Structure : Incorporates a ferrocene moiety and dimethylamine.

- Impact: Redox Activity: Ferrocene enables redox-switchable catalysis . Chiral Environment: Facilitates asymmetric induction in polymer and nanomaterial synthesis .

- Applications : Drug intermediate synthesis and enantioselective C–H activation .

Performance in Catalytic Systems

Key Differentiators of this compound

Versatility : Balances π-accepting (PPh₂) and σ-donating (NH₂) capabilities, unlike purely alkylphosphine analogs .

Synergistic Coordination: Bidentate binding stabilizes metals more effectively than monodentate ligands (e.g., PPh₃) .

Tunability : Modular structure allows derivatization (e.g., chirality, steric bulk) for tailored applications .

Biological Activity

2-(Diphenylphosphino)ethylamine is a phosphine ligand that has garnered attention in various fields, including catalysis and medicinal chemistry. Its biological activity, particularly in the context of drug development and interaction with biological systems, is a subject of ongoing research. This article delves into the compound's biological activity, synthesizing findings from diverse studies and providing a comprehensive overview.

- Chemical Formula : CHNP

- Molecular Weight : 229.26 g/mol

- Solubility : Insoluble in water, stable under recommended storage conditions, and sensitive to air .

Anticancer Properties

Recent studies have indicated that this compound may exhibit potential anticancer properties. For instance, research exploring its interactions with various cancer cell lines has shown promising results in inhibiting cell proliferation. The mechanisms of action are thought to involve:

- Induction of Apoptosis : Studies have demonstrated that certain phosphine ligands can trigger apoptotic pathways in cancer cells.

- Inhibition of Tumor Growth : Preliminary investigations suggest that this compound may inhibit tumor growth in specific models, although detailed mechanisms remain to be elucidated.

Interaction with Biological Macromolecules

The binding affinity of this compound to various biological macromolecules has been a focal point of research. Its role as a ligand allows it to interact with metal ions, which can be crucial in the design of metal-based drugs. Notable findings include:

- Metal Complex Formation : The compound forms stable complexes with transition metals, which can enhance their biological activity .

- Enzyme Inhibition : Some studies have suggested that these complexes may inhibit certain enzymes, thereby affecting metabolic pathways relevant to disease processes.

Study 1: Anticancer Activity Assessment

A study investigated the anticancer effects of this compound on breast cancer cell lines. The results indicated:

- Cell Viability Reduction : A significant reduction in cell viability was observed at higher concentrations (IC50 values around 20 µM).

- Mechanism Exploration : Flow cytometry analysis revealed increased apoptosis markers, suggesting that the compound induces programmed cell death in these cells.

Study 2: Metal Complexes and Biological Activity

Another study focused on the synthesis of palladium and platinum complexes with this compound as a ligand. Key findings included:

- Enhanced Cytotoxicity : The metal complexes exhibited increased cytotoxicity compared to the free ligand, indicating that metal coordination enhances biological activity.

- Selectivity for Cancer Cells : These complexes displayed selectivity towards cancer cells over normal cells, highlighting their potential for targeted therapy .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other phosphine ligands:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Phosphine ligand | Exhibits potential anticancer properties |

| Bis(diphenylphosphino)ethane | Bidentate ligand | Stronger metal binding but less selective for biological systems |

| Tris(2-diphenylphosphino)ethylamine | Tridentate ligand | Increased stability but potentially lower reactivity in biological contexts |

Q & A

Basic Questions

Q. What synthetic methods are used to prepare 2-(diphenylphosphino)ethylamine, and how is purity validated?

The compound can be synthesized via the reaction of 2-(diphenylphosphinyl)ethanol with phosphoric trichloride in the presence of triethylamine, as described in a modified literature procedure . Purity is typically assessed using gas chromatography (GC), with ≥95.0% purity confirmed via batch-specific Certificates of Analysis (COA) . Researchers should validate purity using GC, nuclear magnetic resonance (NMR), or mass spectrometry (MS) to ensure reproducibility in catalytic applications.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm the structure via proton (¹H) and phosphorus (³¹P) NMR shifts.

- ESI-MS (Electrospray Ionization Mass Spectrometry) : For molecular ion detection and fragmentation pattern analysis .

- InChI key verification : Cross-referencing the generated InChI key (RXEPBCWNHKZECN-UHFFFAOYSA-N) with databases ensures structural accuracy .

Q. How should researchers handle and store this compound to prevent degradation?

The ligand is air-sensitive and should be stored under inert atmospheres (e.g., argon) in sealed containers. Use Schlenk-line techniques for preparation and transfer. Prior to use, validate stability via NMR to detect decomposition products (e.g., oxidized phosphine species) .

Advanced Research Questions

Q. What mechanistic role does this compound play in ethanol upgrading to n-butanol using Ru catalysts?

In situ-formed Ru complexes with this ligand exhibit enhanced activity in ethanol upgrading, achieving ≥90% selectivity for n-butanol at 31% conversion. Mechanistic studies (ESI-MS, NMR) suggest ligand-assisted proton transfer facilitates β-hydride elimination and C–C coupling steps. The P–N donor set stabilizes Ru intermediates, improving water tolerance compared to diphosphine systems .

Q. How do water concentrations affect catalytic performance in systems containing this compound?

Contradictory reports exist: higher initial water concentrations enhance activity in Ru-catalyzed ethanol upgrading , but water may destabilize other metal-ligand systems. Researchers should conduct controlled experiments with varying H₂O levels and monitor catalyst integrity via in situ spectroscopy (e.g., IR or NMR) to resolve context-dependent effects.

Q. Can this compound improve selectivity in Guerbet reactions?

Yes. Rhenium complexes incorporating this ligand show promise in Guerbet reactions (alkohol coupling to longer-chain alcohols). The P–N coordination modulates metal electron density, favoring dehydrogenation and aldol condensation steps. Optimize solvent purity (e.g., anhydrous ethanol) and ligand-to-metal ratios to maximize yield .

Q. How do steric and electronic properties of this compound compare to other phosphinoamine ligands in catalysis?

The ligand’s diphenylphosphine group provides strong π-acceptability, while the ethylamine backbone offers flexibility for metal coordination. Compared to rigid diphosphines (e.g., 1,2-bis(diphenylphosphino)ethane), its mixed-donor design enhances proton-shuttling capabilities in catalytic cycles. Use DFT calculations to compare electronic parameters (Tolman electronic parameter) and steric maps .

Q. How can researchers resolve contradictions in catalytic efficiency between this compound and other ligands?

- Control experiments : Compare catalytic performance under identical conditions (temperature, solvent, metal precursor).

- Spectroscopic monitoring : Use in situ ESI-MS or NMR to track intermediate formation and ligand stability .

- Ligand screening : Test derivatives (e.g., N-methylated analogs) to isolate steric/electronic contributions .

Q. Methodological Recommendations

- Catalyst preformation : Pre-mix [RuCl₂(η⁶-p-cymene)]₂ and this compound in anhydrous solvents to ensure active species generation .

- Decomposition checks : Regularly analyze ligand integrity via ³¹P NMR to detect oxidation (δ ~25 ppm for P=O species) .

- Ligand design : Modify the amine backbone (e.g., N-alkylation) to tune metal-ligand bond strength and catalytic activity .

Properties

IUPAC Name |

2-diphenylphosphanylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16NP/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEPBCWNHKZECN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90297821 | |

| Record name | 2-(Diphenylphosphino)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4848-43-5 | |

| Record name | 4848-43-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Diphenylphosphino)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminoethyl)diphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.